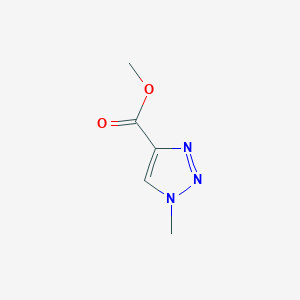
4-Acetyl-2-cyanopyridine
Overview
Description
4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .
Biochemical Pathways
The action of this compound affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .
Pharmacokinetics
It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.
Result of Action
The action of this compound at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include this compound, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.
Biochemical Analysis
Biochemical Properties
4-Acetyl-2-cyanopyridine is known to interact with various enzymes and proteins. For instance, it has been found to be a substrate for bacterial nitrilases, which are enzymes capable of converting a diverse range of nitriles to carboxylic acids . The interaction between this compound and these enzymes is crucial for its role in biochemical reactions.
Cellular Effects
It is known that cyanopyridines, a group to which this compound belongs, can act as ligands in transition metal complexes, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with biomolecules. For instance, in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound can participate as a formally nucleophilic organic group .
Temporal Effects in Laboratory Settings
It is known that cyanopyridines can act as monodentate ligands in transition metal complexes, suggesting potential long-term effects on cellular function .
Metabolic Pathways
It is known that cyanopyridines can participate in the Suzuki–Miyaura coupling reaction, suggesting a potential role in carbon–carbon bond formation .
Properties
IUPAC Name |
4-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYNNZZGLAYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479250 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52689-18-6 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)












